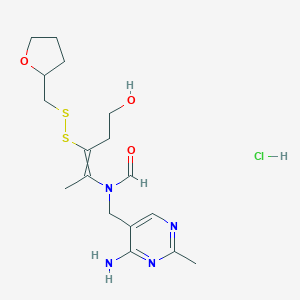

Fursultiamine hydrochloride

Overview

Description

Mechanism of Action

Fursultiamine hydrochloride is a derivative of vitamin B1 (thiamine) and is primarily used for the treatment of thiamine deficiency . This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets thiamine deficiency in the body . Thiamine is an essential nutrient that plays a crucial role in energy metabolism and the growth, development, and function of cells .

Mode of Action

As a derivative of thiamine, this compound works by increasing the levels of thiamine and thiamine phosphate esters in the body . It is absorbed in the intestine and converted into thiamine in the body, thereby helping to alleviate symptoms of thiamine deficiency .

Biochemical Pathways

Thiamine is known to play a critical role in energy metabolism, particularly in the metabolism of carbohydrates .

Pharmacokinetics

It is known that the compound is absorbed in the intestine and then converted into thiamine in the body . The lipophilic nature of fursultiamine may enhance its absorption compared to thiamine .

Result of Action

The primary result of this compound action is the alleviation of symptoms associated with thiamine deficiency. This includes conditions like beriberi, a disease caused by a lack of vitamin B1 that affects the cardiovascular and nervous systems .

Biochemical Analysis

Cellular Effects

Fursultiamine hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to alleviate choroidal neovascularization by suppressing inflammation and metabolic reprogramming in the retinal pigment epithelium (RPE) .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, this compound has been shown to enhance the chondroprotective effects of glucosamine hydrochloride and chondroitin sulfate in rabbit experimental osteoarthritis . The effects of the product vary with different dosages, but specific threshold effects or toxic or adverse effects at high doses are not specified in the available resources.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fursultiamine Hydrochloride is synthesized from allithiamine, a naturally occurring thiamine derivative. The synthesis involves the reaction of thiamine with tetrahydrofurfuryl disulfide under specific conditions to form the disulfide derivative .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Fursultiamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic activation and therapeutic effects .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various thiamine derivatives and metabolites that contribute to the compound’s biological activity .

Scientific Research Applications

Fursultiamine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity and stability of thiamine derivatives.

Biology: Investigated for its role in cellular metabolism and mitochondrial function.

Comparison with Similar Compounds

Allithiamine: A naturally occurring thiamine derivative with similar properties.

Benfotiamine: Another synthetic thiamine derivative with improved bioavailability.

Thiamine Propyl Disulfide: A compound with similar therapeutic applications.

Uniqueness: Fursultiamine Hydrochloride is unique due to its enhanced lipophilicity, which allows for better absorption and bioavailability compared to other thiamine derivatives. This property makes it particularly effective in treating thiamine deficiency and related disorders .

Properties

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGOLNDOMSBSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048602 | |

| Record name | Fursultiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-43-3 | |

| Record name | Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[[(tetrahydro-2-furanyl)methyl]dithio]-1-buten-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fursultiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-[(tetrahydrofurfuryl)dithio]but-1-en-1-yl]formamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

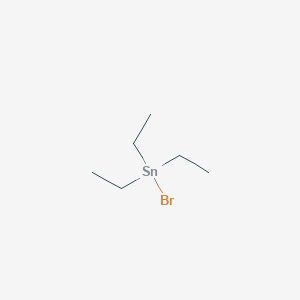

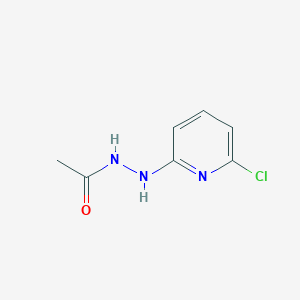

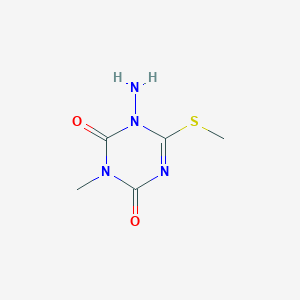

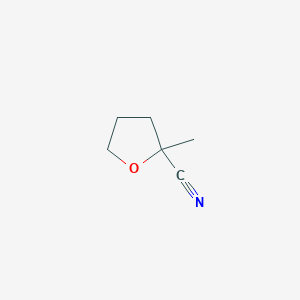

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is fursultiamine hydrochloride quantified in pharmaceutical formulations?

A: A reliable method for determining the concentration of this compound in compound trivitamin B injections utilizes high-performance liquid chromatography (HPLC) []. This method employs a C18 column and a mobile phase consisting of sodium heptanesulfonate solution, acetonitrile, and methanol for gradient elution. Detection occurs at a wavelength of 220 nm. This method demonstrates good linearity, recovery, and reproducibility, making it suitable for quality control in pharmaceutical settings. You can find more details in this research article:

Q2: Can this compound address thiamine deficiency in patients with underlying health conditions?

A: Research suggests that this compound may be effective in treating thiamine deficiency, even in patients with comorbidities. A case study reported successful treatment of severe edema and weight gain in a patient with alcohol use disorder, type 2 diabetes mellitus, and marginal thiamine deficiency using intravenous this compound []. This suggests a potential role of this compound in managing thiamine deficiency in complex clinical presentations. Read the full case report here:

Q3: Does this compound exhibit any antivirulence properties?

A: Recent research points to this compound as a potential antivirulence agent against Vibrio vulnificus, a bacterium causing serious infections []. It was found to inhibit the transcription of key virulence genes, including rtxA1 and vvhA, which are regulated by the HlyU transcription factor. This inhibition reduces the bacterium's ability to cause cell death and hemolysis. Importantly, this compound did not show cytotoxic effects at the tested concentrations. Learn more about this promising avenue of research: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)